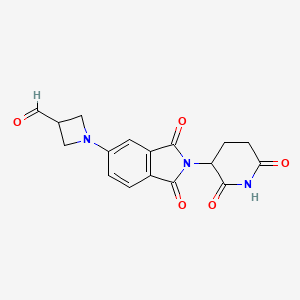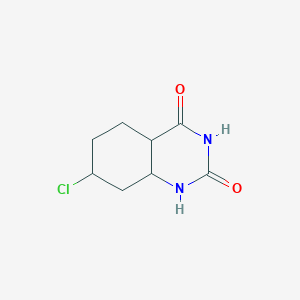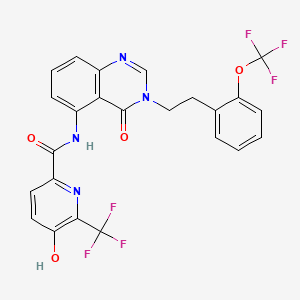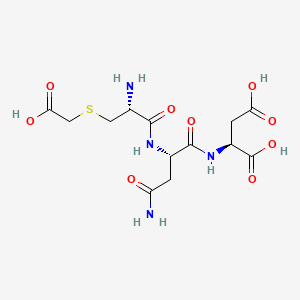
1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-azetidine-CHO is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It comprises a cereblon ligand derived from Thalidomide and a linker, making it a crucial component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . This compound is primarily used for research purposes and has shown significant potential in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-azetidine-CHO involves the conjugation of a cereblon ligand derived from Thalidomide with an azetidine linker. The reaction typically requires precise control of temperature, pH, and solvent conditions to ensure the successful formation of the desired product .
Industrial Production Methods: While specific industrial production methods for Thalidomide-azetidine-CHO are not widely documented, the general approach involves large-scale synthesis under controlled conditions to maintain the purity and efficacy of the compound. This often includes the use of advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-azetidine-CHO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles and appropriate solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the azetidine ring .
Wissenschaftliche Forschungsanwendungen
Thalidomide-azetidine-CHO has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for targeted protein degradation
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
Thalidomide-azetidine-CHO exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the degradation of specific transcription factors and signaling proteins, which can modulate various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound from which the cereblon ligand is derived
Lenalidomide: A derivative of Thalidomide with enhanced efficacy and reduced toxicity
Pomalidomide: Another Thalidomide derivative with potent immunomodulatory and anti-cancer properties
Uniqueness: Thalidomide-azetidine-CHO is unique due to its specific structure, which combines the cereblon ligand with an azetidine linker. This unique structure allows for the targeted degradation of proteins, making it a valuable tool in the development of PROTACs and other therapeutic agents .
Eigenschaften
Molekularformel |
C17H15N3O5 |
|---|---|
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidine-3-carbaldehyde |
InChI |
InChI=1S/C17H15N3O5/c21-8-9-6-19(7-9)10-1-2-11-12(5-10)17(25)20(16(11)24)13-3-4-14(22)18-15(13)23/h1-2,5,8-9,13H,3-4,6-7H2,(H,18,22,23) |
InChI-Schlüssel |
DDKDMZOBOREUIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] acetate](/img/structure/B12365007.png)

![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)
![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)


![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)




